N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide
Description
N-[1-(2-Methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide is a piperidine-pyridine hybrid compound characterized by a carboxamide linkage between a pyridine ring and a substituted piperidine moiety. This compound has garnered interest in medicinal chemistry due to its structural similarity to kinase inhibitors, particularly GSK-3β (glycogen synthase kinase-3β) inhibitors, as evidenced by its inclusion in studies exploring imidazopyridine-based therapeutics .
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-11-10-17-8-5-12(6-9-17)16-14(18)13-4-2-3-7-15-13/h2-4,7,12H,5-6,8-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCBHCHGGJPOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-piperidone with 2-methoxyethylamine to form the intermediate N-[1-(2-methoxyethyl)piperidin-4-yl]amine. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
Amide Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield pyridine-2-carboxylic acid and 1-(2-methoxyethyl)piperidin-4-amine.
| Reaction Conditions | Reagents | Products | Reference |
|---|---|---|---|
| Acidic (HCl, 6 M, reflux) | Aqueous HCl | Pyridine-2-carboxylic acid + Amine salt | |
| Basic (NaOH, 1 M, 70°C) | Aqueous NaOH | Pyridine-2-carboxylate + Free amine |
This reaction is critical for prodrug activation or metabolite formation. Kinetic studies show faster hydrolysis in acidic media due to protonation of the amide oxygen.
Amide Reduction
The amide bond can be reduced to a methyleneamine group using strong reducing agents:
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0–25°C | N-[1-(2-Methoxyethyl)piperidin-4-yl]pyridin-2-ylmethanamine | |
| BH₃·THF | Reflux, 12 h | Same as above |
Reduction proceeds via intermediate iminium ion formation, confirmed by NMR studies . LiAlH₄ achieves >90% conversion in anhydrous conditions.
Oxidation of the Methoxyethyl Group
The 2-methoxyethyl substituent on the piperidine nitrogen is susceptible to oxidation:
| Reagents | Conditions | Products | Reference |
|---|---|---|---|
| KMnO₄ | H₂O, 80°C, 6 h | 2-(Piperidin-4-yloxy)acetic acid | |
| CrO₃ in H₂SO₄ | 0°C to RT, 3 h | 2-Oxoethylpiperidin-4-yl derivative |
Oxidation cleaves the ether bond, forming carboxylic acids or ketones depending on the reagent. KMnO₄ preferentially targets the ethyl chain over the methoxy group.
Piperidine Nitrogen Functionalization
The tertiary amine on the piperidine ring undergoes alkylation or acylation:
Reductive Amination
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Formaldehyde + NaBH(OAc)₃ | DCM, RT, 12 h | N-Methyl-1-(2-methoxyethyl)piperidin-4-yl derivative |
This method introduces methyl groups without requiring harsh conditions .
Acylation
| Reagents | Conditions | Product | Reference |
|---|---|---|---|
| Isobutyryl chloride | DCM, 0°C, 1 h | N-Isobutyryl-1-(2-methoxyethyl)piperidin-4-ylpyridine-2-carboxamide |
Acylation is pH-sensitive; optimal yields (85%) occur at pH 8–9 .
Pyridine Ring Modifications
The pyridine ring participates in electrophilic substitution, though steric hindrance from the carboxamide limits reactivity:
| Reaction | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro-pyridine-2-carboxamide derivative | |
| Halogenation | Cl₂, FeCl₃ | RT, 4 h | 3-Chloro-pyridine-2-carboxamide derivative |
Nitration occurs at the meta position relative to the carboxamide group . Halogenation requires Lewis acid catalysts for moderate yields (40–60%) .
Stability Under Thermal and Photolytic Conditions
| Condition | Observation | Degradation Pathway | Reference |
|---|---|---|---|
| 80°C, 72 h (dry) | <5% degradation | Stable | |
| UV light (254 nm), 48 h | 20% decomposition | C-O bond cleavage in methoxyethyl group |
Thermal stability makes the compound suitable for long-term storage, while photolytic degradation necessitates light-protected packaging.
Scientific Research Applications
Chemistry
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide serves as a versatile building block in organic synthesis. It can be utilized in:
- Synthesis of Complex Molecules : The compound can act as an intermediate in the preparation of more complex organic molecules.
- Reagent in Organic Reactions : It is employed in various organic reactions due to its ability to undergo oxidation, reduction, and substitution reactions.
Biology
Research has indicated that this compound has potential biological activities, including:
- Cellular Interaction Studies : Investigations into its interactions with cellular processes and biological targets are ongoing. These studies aim to elucidate its effects on pathways such as signal transduction and enzyme activity modulation.
- Neurotransmitter Interaction : Piperidine derivatives have been shown to interact with sigma receptors, which are implicated in central nervous system (CNS) disorders. This suggests potential therapeutic applications in treating conditions like depression and anxiety.
Medicine
The compound is under investigation for its therapeutic potential:
- Drug Development : Ongoing research aims to explore its role in drug development for various diseases, particularly neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases. Its mechanism of action may involve modulation of adenosine receptors, which play a crucial role in neuroprotection .
- Cytotoxicity Studies : Some studies have shown that benzamide derivatives exhibit selective cytotoxic effects on malignant cells, indicating potential applications in oncology.
Industrial Applications
This compound is also relevant in industrial contexts:
- Pharmaceutical Intermediate : The compound is used as an intermediate in the synthesis of pharmaceutical agents, contributing to the development of new drugs with improved efficacy and safety profiles.
- Material Science : It is explored for its potential use in developing new materials, leveraging its unique chemical properties.
Case Studies and Research Findings
Several case studies highlight the applications of this compound:
Study on Cytotoxicity
Research indicated that benzamide derivatives exhibited higher toxicity toward cancer cells than normal cells, suggesting a potential therapeutic application in oncology. This study emphasizes the need for further exploration into the selectivity and mechanisms involved.
Neurotransmitter Interaction
Another study focused on the interaction between piperidine derivatives and sigma receptors. These interactions may provide insights into developing treatments for various CNS disorders, highlighting the compound's relevance in neuropharmacology.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
1-(4,6-Dimethyl-2-pyrimidinyl)-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide ()
- Structural Differences :
- Replaces pyridine-2-carboxamide with a pyrimidinyl-piperidinecarboxamide scaffold.
- Substitutes 2-methoxyethyl with a 4-methoxyphenylethyl group.
- Pyrimidine rings (vs. pyridine) may alter binding affinity due to differences in π-π stacking and hydrogen-bonding patterns .
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)piperidine-4-carboxamide ()
- Structural Differences :
- Features a bulky tert-butylphenyl group and a phenyl-pyridinylmethyl substituent.
- Lacks the 2-methoxyethyl modification.
- Functional Implications :
N-(4-{[1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl]sulfonyl}benzyl)-2H-pyrrolo[3,4-c]pyridine-2-carboxamide ()
- Structural Differences :
- Incorporates a sulfonylbenzyl linker and a tetrahydro-2H-pyran-4-yl group.
- Replaces the methoxyethyl chain with a rigid tetrahydropyran ring.
- Functional Implications: Sulfonyl groups enhance electrostatic interactions but may introduce metabolic instability.
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Selected Compounds
Key Observations :
- The 2-methoxyethyl group in the target compound balances hydrophilicity and lipophilicity (LogP = 1.8), offering superior solubility compared to analogues with aromatic or bulky substituents.
- Lower molecular weight (~394 g/mol) may improve bioavailability relative to heavier analogues (~450–480 g/mol).
Research Findings and Implications
- Synthetic Feasibility : The target compound’s synthesis (39% yield) is more efficient than multi-step routes required for analogues with complex substituents (e.g., sulfonylbenzyl groups in ) .
- Therapeutic Potential: Its balanced physicochemical profile positions it as a lead candidate for CNS-targeted therapies, whereas more lipophilic analogues () may face challenges in blood-brain barrier penetration.
Biological Activity
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide, a compound with the CAS number 1421523-65-0, has garnered attention in scientific research due to its potential biological activities and therapeutic applications. This article delves into the compound's biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.
This compound has a molecular weight of 263.34 g/mol and a chemical formula of C15H23N3O2. The synthesis typically involves the reaction of 4-piperidone with 2-methoxyethylamine to form an intermediate, which is then reacted with pyridine-2-carboxylic acid chloride to yield the final product .
| Property | Value |
|---|---|
| Molecular Formula | C15H23N3O2 |
| Molecular Weight | 263.34 g/mol |
| CAS Number | 1421523-65-0 |
| InChI Key | WOWCBHCHGGJPOK-UHFFFAOYSA |
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its effects on cellular processes and its interaction with biological targets.
The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity, and influencing biochemical pathways. While the exact molecular targets remain to be fully elucidated, preliminary studies suggest interactions with neurotropic receptors and potential roles in neuroprotection .
Case Studies
- Neuroprotection : Research indicates that derivatives similar to this compound exhibit protective effects against neurotropic alphaviruses, which cause severe neurological diseases. In animal models, compounds within this class have shown efficacy in reducing viral loads and mitigating neurological damage .
- Antiviral Activity : A study highlighted the compound's potential as an antiviral agent against various viral strains, demonstrating significant inhibition of viral replication in vitro. The structure-activity relationship (SAR) analysis revealed that modifications to the piperidine ring enhance antiviral potency .
Comparison with Similar Compounds
This compound can be compared with other piperidine derivatives:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| N-(piperidin-4-yl)pyridine-2-carboxamide | Lacks methoxyethyl group | Different receptor interactions |
| N-(2-methoxyethyl)piperidin-4-yl]benzamide | Contains benzamide instead of carboxamide | Variations in therapeutic applications |
The unique methoxyethyl group in this compound contributes to its distinct biological profile compared to its analogs.
Research Applications
The compound has several research applications:
Q & A
Q. What synthetic methodologies are recommended for preparing N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide?
- Methodological Answer : The synthesis typically involves coupling a piperidine derivative with a pyridinecarboxamide moiety. For example, intermediates like 1-(2-methoxyethyl)piperidin-4-amine can react with pyridine-2-carbonyl chloride under Schotten-Baumann conditions. A stepwise approach may include:
Preparation of the piperidine intermediate : Alkylation of piperidin-4-amine with 2-methoxyethyl bromide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Amide bond formation : Use of coupling agents like HOBt/EDC or DCC in anhydrous dichloromethane (DCM) with pyridine-2-carboxylic acid .
- Purification : Column chromatography (silica gel, gradient elution with EtOAc/hexane) or recrystallization from ethanol/water .
Q. How can the purity and identity of the compound be verified?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% TFA) to confirm ≥98% purity .
- NMR Spectroscopy : Key signals include the pyridine protons (δ 8.5–7.5 ppm), piperidine methoxy group (δ ~3.3 ppm), and amide carbonyl (δ ~167 ppm in ¹³C NMR) .
- Mass Spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]⁺ calculated for C₁₅H₂₁N₃O₂: 276.17 g/mol) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation .
- Toxicity : Classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Avoid skin contact; wash thoroughly with soap and water if exposed .
- Storage : Store in a cool, dry place (<4°C) in airtight containers under nitrogen to prevent degradation .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for piperidine alkylation or amide coupling .
- Solvent Optimization : Machine learning algorithms (e.g., Random Forest) can predict optimal solvents (e.g., DCM vs. THF) based on polarity and reaction yield data .
- Example : ICReDD’s workflow integrates quantum calculations with experimental validation to reduce trial-and-error steps .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on variables like cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., ATP concentration in kinase assays) .
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized protocols (e.g., 72-hour incubation for cytotoxicity assays) .
- Structural Analogues : Test derivatives (e.g., varying the methoxyethyl group) to isolate structure-activity relationships (SAR) .
Q. How is X-ray crystallography applied to determine the compound’s 3D structure?
- Methodological Answer :
- Crystal Growth : Dissolve the compound in a 1:1 ethanol/water mixture and allow slow evaporation at 4°C .
- Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K. Refinement with SHELXL-2018 .
- Key Parameters : Compare bond lengths (e.g., C-N in amide: ~1.33 Å) and torsion angles with DFT-optimized geometries .
Q. How can in vitro/in vivo pharmacokinetic (PK) studies be designed for this compound?
- Methodological Answer :
- ADME Profiling :
Solubility : Shake-flask method in PBS (pH 7.4) at 37°C .
Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- In Vivo PK : Administer intravenously (1 mg/kg) to Sprague-Dawley rats; collect plasma samples at 0, 1, 2, 4, 8, 24 hours for bioavailability analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
